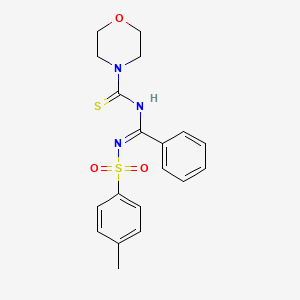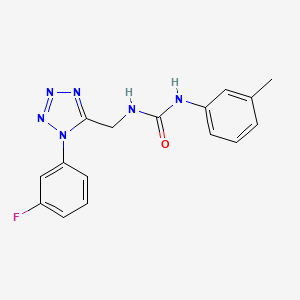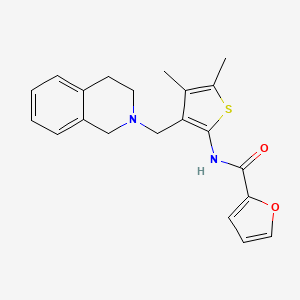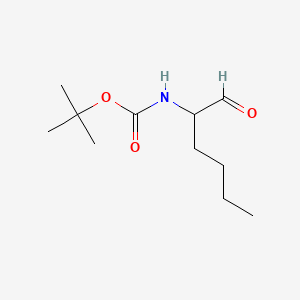
(1-Formyl-pentyl)-carbamic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds like “(1-Formyl-pentyl)-carbamic acid tert-butyl ester” belong to the class of organic compounds known as esters. Esters are compounds derived from carboxylic acids where the hydroxyl group has been replaced with an alkyl group . In this case, the ester is derived from carbamic acid and contains a tert-butyl ester group.
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of an alcohol (in this case, tert-butanol) with a carboxylic acid (in this case, (1-Formyl-pentyl)-carbamic acid) in the presence of a catalyst . The exact conditions and catalysts used can vary depending on the specific reactants and the desired product.Molecular Structure Analysis
The molecular structure of a compound like this can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography . These techniques can provide information about the types of atoms in the compound, their arrangement, and the types of bonds between them.Chemical Reactions Analysis
The chemical reactions involving a compound like this would depend on its specific structure and the conditions under which the reactions are carried out. For example, under certain conditions, the ester group might undergo hydrolysis to yield the original alcohol and carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl N-(1-oxohexan-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-5-6-7-9(8-13)12-10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMGXPJNZKYOQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C=O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Formyl-pentyl)-carbamic acid tert-butyl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

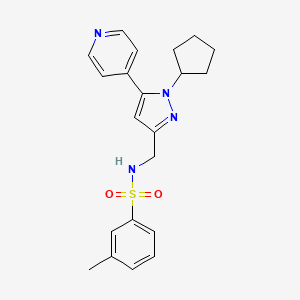
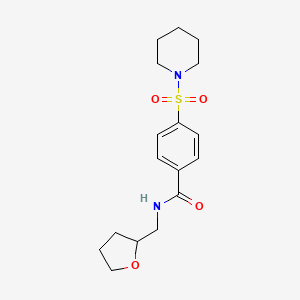

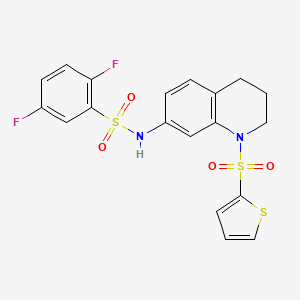
![7-(3-fluorophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2682389.png)
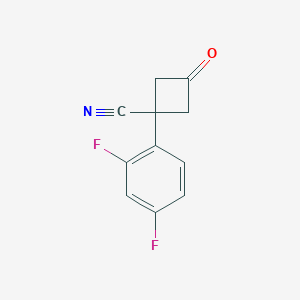
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2682391.png)
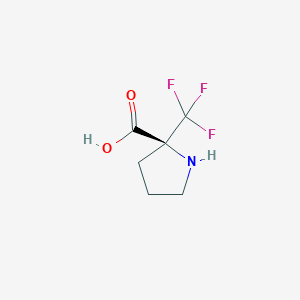
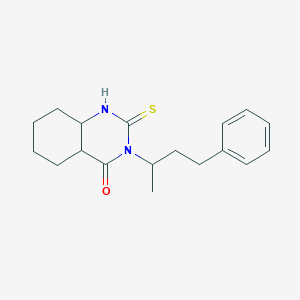
![N-(1-cyanocyclopentyl)-2-[4-(2-hydroxy-3,3-dimethylbutyl)piperazin-1-yl]acetamide](/img/structure/B2682395.png)
